3-[(4-bromobenzyl)sulfanyl]-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazole
Overview
Description
3-[(4-bromobenzyl)sulfanyl]-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of bromine atoms, a phenyl group, and a pyrazole moiety, making it a unique and potentially valuable compound in various fields of research and industry.
Preparation Methods
The synthesis of 3-[(4-bromobenzyl)sulfanyl]-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazole involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Preparation of 4-bromobenzyl chloride: This can be achieved by reacting 4-bromobenzyl alcohol with thionyl chloride.
Formation of 4-bromobenzyl thiol: The 4-bromobenzyl chloride is then reacted with sodium hydrosulfide to form 4-bromobenzyl thiol.
Synthesis of 4-phenyl-4H-1,2,4-triazole: This can be prepared by reacting phenylhydrazine with formamide.
Formation of the final compound: The 4-bromobenzyl thiol is reacted with 4-phenyl-4H-1,2,4-triazole in the presence of a base to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
3-[(4-bromobenzyl)sulfanyl]-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the bromine atoms to hydrogen.
Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms can be replaced with various aryl or alkyl groups using palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may have potential as a bioactive molecule, with applications in the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities.
Industry: It may be used in the development of new polymers, coatings, and other industrial materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4-bromobenzyl)sulfanyl]-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms and the triazole ring may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 3-[(4-bromobenzyl)sulfanyl]-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazole include other triazole derivatives and compounds containing bromine atoms. Some examples are:
1,2,4-Triazole: A simple triazole compound that serves as a core structure for many derivatives.
4-bromo-1,2,4-triazole: A triazole derivative with a bromine atom, similar to the compound .
4-phenyl-1,2,4-triazole: Another triazole derivative with a phenyl group, similar to the compound .
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-5-[(4-bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Br2N5S/c1-14-20(23)15(2)27(26-14)12-19-24-25-21(28(19)18-6-4-3-5-7-18)29-13-16-8-10-17(22)11-9-16/h3-11H,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCMFJAMYNPZCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=NN=C(N2C3=CC=CC=C3)SCC4=CC=C(C=C4)Br)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Br2N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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